![molecular formula C12H15LiN2O4 B2852605 Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate CAS No. 2247104-55-6](/img/structure/B2852605.png)
Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Intermediate: The pyridine derivative from the previous step.
Reaction: Esterification with acetic anhydride or acetyl chloride.
Conditions: Presence of a catalyst such as pyridine, under reflux conditions.
Lithium Coordination:
Final Step: Coordination of lithium ion to the acetate moiety.
Conditions: Use of lithium hydroxide or lithium carbonate in an appropriate solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate typically involves multiple steps:
-
Formation of the Pyridine Derivative:
Starting Material: 2-chloropyridine.
Reaction: Nucleophilic substitution with 2-methylpropan-2-ylamine to introduce the 2-methylpropan-2-yl group.
Conditions: Solvent such as dimethylformamide (DMF), elevated temperature, and a base like potassium carbonate.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reagents: Hydrogen peroxide or peracids.
Conditions: Mild temperatures and solvents like acetonitrile.
-
Reduction:
- Reduction can occur at the carbonyl group of the acetate moiety.
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions in solvents like tetrahydrofuran (THF).
-
Substitution:
- The pyridine ring can undergo electrophilic substitution reactions.
Reagents: Halogens or nitro compounds.
Conditions: Catalysts such as iron(III) chloride for halogenation.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the acetate moiety.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals due to its unique structure.
Medicine:
- Investigated for its potential use in developing new therapeutic agents, especially those targeting neurological disorders.
Industry:
- Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Mecanismo De Acción
The mechanism by which Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate exerts its effects depends on its application:
In Coordination Chemistry: Acts as a ligand, coordinating to metal centers and influencing their electronic and steric properties.
In Biological Systems: May interact with specific enzymes or receptors, modulating their activity through binding interactions.
In Material Science: Contributes to the formation of stable structures in polymers and nanomaterials, enhancing their physical properties.
Comparación Con Compuestos Similares
- Lithium;2-[4-(tert-butoxycarbonylamino)pyridin-2-yl]acetate
- Lithium;2-[4-(methoxycarbonylamino)pyridin-2-yl]acetate
- Lithium;2-[4-(ethoxycarbonylamino)pyridin-2-yl]acetate
Comparison:
- Uniqueness: The presence of the 2-methylpropan-2-yl group in Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds.
- Reactivity: The specific substituents on the pyridine ring and the acetate moiety can significantly alter the compound’s reactivity and its interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXPLEJBARFOPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)
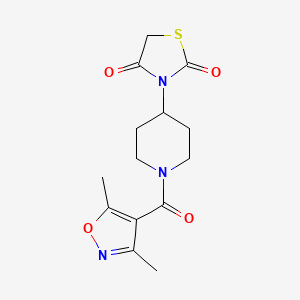
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide](/img/structure/B2852524.png)
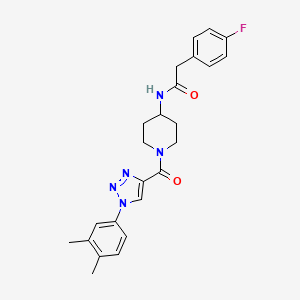
![Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2852526.png)
![Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2852535.png)

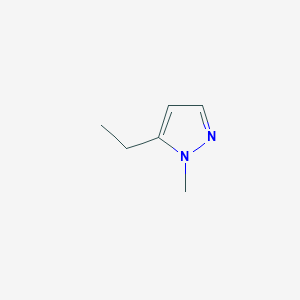
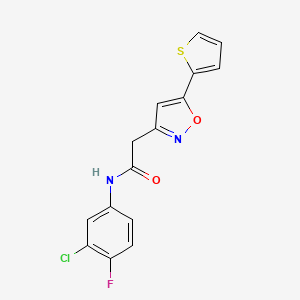
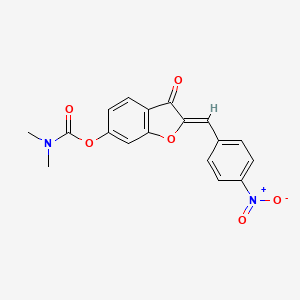
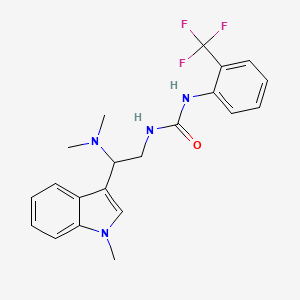
![(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2852541.png)
![2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}quinoxaline](/img/structure/B2852543.png)

